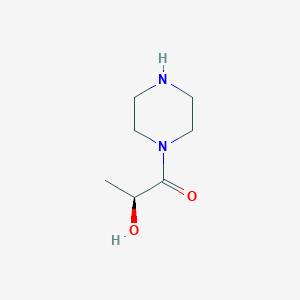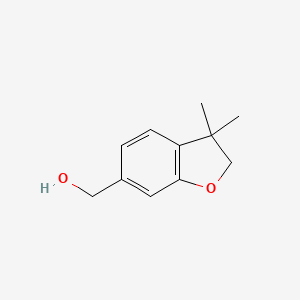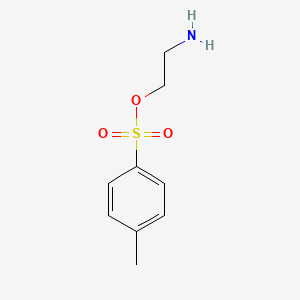
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, and a cyclobutylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-3-methylcyclobutanone. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the cyclobutyl ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and amines.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-3-methylcyclobutylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl (2-aminocyclohexyl)methylcarbamate
- Tert-butyl (2-aminocyclopentyl)methylcarbamate
Uniqueness
TERT-BUTYL (3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE HYDROCHLORIDE is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H21ClN2O2 |
|---|---|
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-5-10(4,11)6-7;/h7H,5-6,11H2,1-4H3,(H,12,13);1H |
InChI-Schlüssel |
HOHUAWMMFWTTJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)N.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester](/img/structure/B8452096.png)
![1-[(p-Aminophenyl)-sulfonyl]-4-(o-methylphenyl)piperazine](/img/structure/B8452100.png)



![4-[(Methoxycarbonyl)methyl]phenyl mesylate](/img/structure/B8452139.png)

![{4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]phenoxy}acetic acid](/img/structure/B8452148.png)





